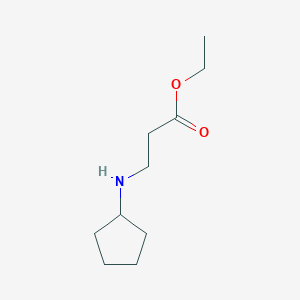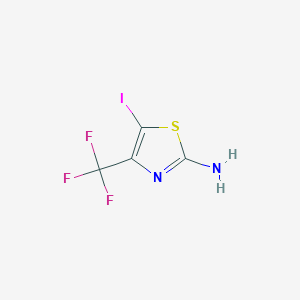
azetidin-3-yl-N,N-dimethylmethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is a chemical compound that falls within the class of azetidines. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. The azetidine ring is known for its strained structure and reactivity, which makes it a valuable scaffold in medicinal chemistry for the synthesis of various biologically active compounds.
Synthesis Analysis
The synthesis of azetidine derivatives can be achieved through various methods. One approach involves the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes to produce alpha,alpha-dichloro-beta-hydroxy imines, which upon treatment with mesyl chloride, are converted into beta-(mesyloxy) imines. These can then be further reacted with potassium cyanide or sodium borohydride to yield 2-cyano- and 2-methoxy-3,3-dichloroazetidines in a stereoselective manner . Another method includes the polymerization of azetidine under the influence of cationic initiators, which can result in the formation of dimers and further polymerization to produce polymers with varying amino functions .
Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring that includes one nitrogen atom. This ring strain leads to unique chemical reactivity. For instance, the synthesis of 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones involves the Staudinger's ketene-imine cycloaddition, which is a reaction that takes advantage of the strained ring structure of azetidines .
Chemical Reactions Analysis
Azetidines can undergo various chemical reactions due to their strained ring system. For example, the cationic polymerization of azetidine can lead to the formation of polymers with a mix of tertiary, secondary, and primary amino functions . Additionally, azetidines can be functionalized to produce compounds with potential antileishmanial activity, as seen in the synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines and their transformation into more active azetidin-2-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives can be influenced by their substituents. For instance, the introduction of chloro and azo groups can lead to compounds with antibacterial activity . The synthesis of N-substituted 3-chloro-2-azetidinones demonstrates the versatility of azetidine derivatives in medicinal chemistry, with the potential for high medicinal effectiveness . The characterization of these compounds often involves techniques such as IR, NMR, and elemental analysis to determine their structure and properties .
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonist
Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride demonstrates high affinity as an orally active neurokinin-1 (h-NK1) receptor antagonist. This compound is effective in pre-clinical tests related to clinical efficacy in emesis and depression (Harrison et al., 2001).
Anticonvulsant Properties
Research on derivatives of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride shows significant potential in anticonvulsant applications. These compounds were found to be effective in models like maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure (Ghodke et al., 2017).
Drug Discovery and Medicinal Chemistry
The introduction of azetidin-3-yl groups into heteroaromatic bases using a radical addition method (Minisci reaction) has found significant applications in drug discovery. This method was utilized in the development of compounds like the EGFR inhibitor gefitinib and antimalarial hydroquinine (Duncton et al., 2009).
Antimicrobial and Antitubercular Activities
Azetidin-3-yl derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Some compounds in this category have shown promising results against bacterial strains like Staphylococcus aureus and Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
Polymerization of Azetidine
Azetidine, a compound related to azetidin-3-yl-N,N-dimethylmethanamine hydrochloride, undergoes polymerization under the influence of various cationic initiators. This polymerization process and the resulting polymer structure have implications in materials science (Schacht & Goethals, 1974).
Antileishmanial Agents
N-(1-methyl-1H-indol-3-yl)methyleneamines and azetidin-2-ones derived from azetidine have been evaluated for their antileishmanial activity against Leishmania major, showing a marked improvement in anti-parasitic activity (Singh et al., 2012).
Eigenschaften
IUPAC Name |
1-(azetidin-3-yl)-N,N-dimethylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-8(2)5-6-3-7-4-6;/h6-7H,3-5H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXMVFXWYLCCNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630496 |
Source


|
| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azetidin-3-yl-N,N-dimethylmethanamine hydrochloride | |
CAS RN |
741287-55-8 |
Source


|
| Record name | 3-Azetidinemethanamine, N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=741287-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)




